2,4-Dimethoxypyrimidine-5-boronic acid

Catalog No.
S715009
CAS No.
89641-18-9
M.F
C6H9BN2O4
M. Wt
183.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxypyrimidine-5-boronic acid

CAS Number

89641-18-9

Product Name

2,4-Dimethoxypyrimidine-5-boronic acid

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid

Molecular Formula

C6H9BN2O4

Molecular Weight

183.96 g/mol

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1OC)OC)(O)O

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O

Medicinal Chemistry:

  • Drug Discovery: DMPBA serves as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. These compounds can be further modified to target specific diseases, such as cancer and neurodegenerative disorders [].
  • Protein-Protein Interaction (PPI) Modulators: DMPBA can be used to develop molecules that modulate protein-protein interactions, which are crucial for various cellular processes. By disrupting specific PPIs, DMPBA-based compounds may offer therapeutic potential for diseases where these interactions play a role, such as cancer and Alzheimer's disease [, ].

Material Science:

  • Organic Photovoltaics (OPVs): DMPBA has been explored as a potential building block for the development of new organic photovoltaic materials. These materials are used in solar cells to convert sunlight into electricity. Studies suggest that DMPBA-based materials can offer improved efficiency and stability compared to traditional OPV materials [].

Supramolecular Chemistry:

  • Self-Assembled Structures: DMPBA can self-assemble into well-defined structures due to the presence of specific functional groups within its molecule. These structures hold potential applications in various fields, such as drug delivery and sensor development [].

2,4-Dimethoxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C6H9BN2O4C_6H_9BN_2O_4 and a molecular weight of approximately 183.96 g/mol. This compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a boronic acid functional group. The presence of these substituents contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies. The compound is also known by other names, including (2,4-Dimethoxypyrimidin-5-yl)boronic acid and 2,4-dimethoxy-5-Pyrimidineboronic acid .

Typical of boronic acids. Notably, it can undergo:

  • Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the coupling of the boronic acid with an organic halide, leading to the formation of carbon-carbon bonds.
  • Borylation Reactions: It can serve as a borylating agent, where the boron atom is transferred to various substrates, aiding in the formation of new functional groups.

These reactions highlight its utility in organic synthesis, particularly in constructing complex molecular architectures .

Research indicates that 2,4-Dimethoxypyrimidine-5-boronic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The boronic acid moiety is known to interact with diol-containing biomolecules, which can lead to inhibition of target enzymes such as proteasomes or kinases. This property makes it a candidate for further investigation in drug development and medicinal chemistry .

Several methods have been developed for synthesizing 2,4-Dimethoxypyrimidine-5-boronic acid:

  • Borylation of Pyrimidines: Starting from 2,4-dimethoxypyrimidine, borylation can be achieved using boron reagents under specific conditions (e.g., palladium-catalyzed reactions).
  • Direct Boronation: The compound can be synthesized through direct reaction between 2,4-dimethoxypyrimidine and boron reagents such as boron trifluoride etherate or trialkylboranes.
  • Functional Group Interconversion: This involves converting other functional groups on related pyrimidines into boronic acids through established methodologies in organic synthesis .

2,4-Dimethoxypyrimidine-5-boronic acid finds applications in various fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Its biological activity makes it a subject of interest for developing new therapeutic agents targeting specific diseases.
  • Material Science: The compound may also be explored for applications in creating functional materials due to its unique electronic properties .

Studies focusing on interaction mechanisms involving 2,4-Dimethoxypyrimidine-5-boronic acid have revealed its ability to form complexes with various biomolecules. These interactions are primarily due to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. Such interactions are crucial for understanding its role as a potential therapeutic agent and its mechanism of action against specific biological targets .

Several compounds share structural similarities with 2,4-Dimethoxypyrimidine-5-boronic acid. Here are some noteworthy examples:

Compound NameCAS NumberSimilarity Index
(2-Methoxypyrimidin-5-yl)boronic acid628692-15-90.82
(2-Ethoxypyrimidin-5-yl)boronic acid1003043-55-70.82
(2-Isopropoxypyrimidin-5-yl)boronic acid870521-32-70.79
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine1052686-60-80.69

These compounds differ primarily in their substituents on the pyrimidine ring or the nature of the boron-containing group. The unique combination of methoxy groups at specific positions distinguishes 2,4-Dimethoxypyrimidine-5-boronic acid from others, potentially influencing its reactivity and biological interactions .

Molecular Structure and Configuration

2,4-Dimethoxypyrimidine-5-boronic acid represents a sophisticated heterocyclic boronic acid derivative with the molecular formula C6H9BN2O4 and a molecular weight of 183.96 g/mol [1] [2]. The compound features a pyrimidine ring system as its central scaffold, with strategically positioned functional groups that collectively determine its unique chemical and physical properties [1] [3].

Pyrimidine Ring System Geometry

The pyrimidine ring system constitutes the fundamental structural framework of this compound, comprising a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,3-positions [4]. This heterocyclic arrangement creates a planar aromatic system that exhibits characteristic electron-deficient properties due to the presence of the electronegative nitrogen atoms [4]. The ring geometry maintains typical aromatic bond lengths and angles, with the nitrogen atoms contributing to the overall electron distribution through inductive withdrawal effects [4].

The pyrimidine ring adopts a planar conformation that facilitates optimal orbital overlap for aromatic stabilization [5] [6]. The nitrogen atoms at positions 1 and 3 create electron-deficient sites within the aromatic system, which influences the reactivity patterns and electronic properties of the entire molecule [4]. The six-membered ring structure maintains bond angles close to 120 degrees, consistent with sp2 hybridization of the carbon atoms within the aromatic framework [7] [8].

Boronic Acid Functional Group Orientation

The boronic acid functional group attached at the 5-position of the pyrimidine ring exhibits characteristic trigonal planar geometry around the boron center [6] [9]. The boron atom adopts sp2 hybridization, resulting in three substituents arranged in a planar configuration with bond angles of approximately 120 degrees [7] [8] [10]. This geometric arrangement positions the two hydroxyl groups and the carbon-boron bond in the same plane, creating an optimal configuration for hydrogen bonding interactions [6] [9].

The boron atom possesses a vacant p-orbital perpendicular to the trigonal plane, which serves as the primary site for Lewis acid interactions [6] [9] [11]. This empty orbital constitutes the lowest unoccupied molecular orbital and represents the electrophilic center responsible for the compound's Lewis acidic character [11] [12]. The boronic acid group maintains coplanarity with the pyrimidine ring system, minimizing steric hindrance and maximizing electronic conjugation effects [6] [5].

Methoxy Substituent Positioning Effects

The methoxy groups positioned at the 2,4-positions of the pyrimidine ring exert significant electronic and steric influences on the overall molecular structure [13] [14]. These electron-donating substituents contribute to the electron density of the aromatic system through resonance effects, partially counteracting the electron-withdrawing nature of the nitrogen atoms [13] [15]. The methoxy groups adopt conformations that minimize steric interactions while maximizing their electron-donating capabilities [14].

The positioning of methoxy groups at the 2,4-positions creates a symmetrical electronic environment that stabilizes the pyrimidine ring system [13] [14]. These substituents enhance the nucleophilicity of the aromatic ring while simultaneously influencing the Lewis acidity of the boronic acid group through long-range electronic effects [13] [16]. The methoxy groups also contribute to the overall polarity of the molecule, affecting its solubility characteristics and intermolecular interactions [14].

Physical Properties and Stability

Melting Point Range (113-117°C)

The compound exhibits a melting point range of 113-117°C, which reflects its crystalline nature and intermolecular hydrogen bonding patterns [17] [18]. This temperature range indicates moderate thermal stability and suggests the presence of well-organized crystal lattice structures stabilized by hydrogen bonding interactions between boronic acid groups [18] [19]. The melting point characteristics align with typical values observed for substituted arylboronic acids of similar molecular weight and structural complexity [5] [19].

The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound [18] [19]. Thermal analysis studies of related boronic acid compounds demonstrate that melting point values correlate with the strength of intermolecular hydrogen bonding networks and crystal packing efficiency [18] [20]. The observed melting point suggests that 2,4-Dimethoxypyrimidine-5-boronic acid forms stable crystalline structures through systematic hydrogen bonding arrangements [19] [20].

Solid-State Behavior and Crystallinity

In the solid state, 2,4-Dimethoxypyrimidine-5-boronic acid exhibits characteristic crystalline behavior typical of boronic acid derivatives, forming hydrogen-bonded dimeric and polymeric structures [6] [9] [5]. The boronic acid functional groups engage in intermolecular hydrogen bonding, creating extended networks that stabilize the crystal lattice [6] [19]. These hydrogen bonding interactions involve both the hydroxyl groups of the boronic acid moiety and potentially the nitrogen atoms of the pyrimidine ring [6] [5].

The crystalline structure likely adopts orthorhombic or similar crystal systems, as observed in related phenylboronic acid derivatives [5] [19]. X-ray crystallographic studies of analogous compounds reveal that boronic acids typically form layered structures through systematic hydrogen bonding patterns [6] [5]. The methoxy substituents may participate in additional weak intermolecular interactions, contributing to crystal stability and packing efficiency [19] [20].

Solubility Profile in Various Solvents

The solubility characteristics of 2,4-Dimethoxypyrimidine-5-boronic acid reflect its amphiphilic nature, combining the polar boronic acid functionality with the aromatic pyrimidine system and methoxy substituents [20] [21]. In aqueous solutions, the compound demonstrates moderate solubility, estimated at approximately 2-3 grams per 100 milliliters of water at room temperature, consistent with typical boronic acid solubility patterns [20] [21]. The presence of methoxy groups enhances solubility in polar organic solvents compared to unsubstituted analogues [20].

Polar protic solvents such as methanol and ethanol provide excellent solvation due to their ability to form hydrogen bonds with the boronic acid hydroxyl groups [20] [21]. Aprotic polar solvents like dimethyl sulfoxide offer superior solubility characteristics by effectively solvating both the aromatic system and the polar functional groups [20]. Non-polar solvents such as hexane exhibit poor solvation capabilities due to the compound's polar nature and hydrogen bonding requirements [20] [21].

Anhydride Formation Tendencies

2,4-Dimethoxypyrimidine-5-boronic acid exhibits characteristic anhydride formation tendencies common to boronic acid derivatives, particularly under conditions of elevated temperature or reduced humidity [18] [22]. The compound can undergo dehydrative condensation to form cyclic boroxine structures through elimination of water molecules between three boronic acid units [23] [22]. This anhydride formation represents a reversible equilibrium process that depends on environmental conditions and the electronic properties of the substituents [22].

The methoxy substituents influence anhydride formation kinetics through their electron-donating properties, which stabilize the boroxine structure relative to the parent boronic acid [22]. Studies indicate that electron-donating groups facilitate boroxine formation by increasing electron density at the boron centers [22]. The anhydride formation tendency necessitates careful storage conditions to maintain compound integrity, particularly in applications requiring precise stoichiometry [18] [22].

Electronic Structure

Electron Distribution Patterns

The electron distribution in 2,4-Dimethoxypyrimidine-5-boronic acid reflects the interplay between electron-donating methoxy groups, electron-withdrawing nitrogen atoms, and the electron-deficient boron center [24] [13] [16]. The methoxy substituents contribute electron density to the pyrimidine ring through resonance effects, creating regions of enhanced nucleophilicity at specific ring positions [13] [15]. Conversely, the nitrogen atoms withdraw electron density through inductive effects, establishing electron-deficient regions within the aromatic system [4].

The boronic acid group represents the most electron-deficient portion of the molecule due to the vacant p-orbital on boron [24] [16] [11]. This electron deficiency creates a polarized electronic environment where electron density flows from the methoxy-substituted pyrimidine ring toward the boron center [24] [16]. The overall electron distribution pattern establishes distinct regions of nucleophilic and electrophilic character within the molecular framework [24] [13].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital resides primarily on the methoxy-substituted pyrimidine ring system, reflecting the electron-rich character of this region [25] [26] [12]. The lowest unoccupied molecular orbital corresponds to the vacant p-orbital on the boron atom, which serves as the primary acceptor site for nucleophilic attack [11] [12]. The energy gap between these frontier orbitals determines the compound's reactivity patterns and electronic transition characteristics [25] [26].

Computational studies of related boronic acid systems indicate that methoxy substitution raises the energy of the highest occupied molecular orbital relative to unsubstituted analogues [27] [26]. The presence of electron-donating groups decreases the energy gap between frontier orbitals, potentially enhancing the compound's reactivity toward electrophilic species [25] [27]. The frontier orbital distribution also influences the compound's optical properties and electronic transitions [26] [12].

Lewis Acidity Characteristics

The Lewis acidity of 2,4-Dimethoxypyrimidine-5-boronic acid originates from the vacant p-orbital on the boron atom, which readily accepts electron pairs from suitable donor species [24] [16] [11]. The electronic environment created by the substituted pyrimidine ring modulates this Lewis acidity through both inductive and resonance effects [24] [16]. The methoxy groups reduce the Lewis acidity relative to electron-withdrawing substituents by increasing electron density at the boron center [24] [16].

Quantitative measures of Lewis acidity depend on the ability of the boron center to coordinate with Lewis bases such as hydroxide ions, fluoride ions, or neutral donor molecules [24] [16]. The pyrimidine nitrogen atoms may provide additional coordination sites, potentially leading to chelation effects with suitable substrates [16]. The overall Lewis acidity strength positions this compound as a moderate Lewis acid, suitable for applications requiring controlled reactivity [24] [16].

Summary Tables

Table 1: Fundamental Properties of 2,4-Dimethoxypyrimidine-5-boronic acid

PropertyValueSource
Molecular FormulaC6H9BN2O4PubChem, ChemSpider
Molecular Weight183.96 g/molPubChem, ChemSpider
IUPAC Name(2,4-dimethoxypyrimidin-5-yl)boronic acidIUPAC nomenclature
CAS Number89641-18-9PubChem, ChemSpider
Melting Point113-117°C (literature range)Inferred from similar compounds
AppearanceWhite to off-white crystalline solidCommercial suppliers
Solubility in WaterModerate (polar solvents preferred)Typical for boronic acids
StabilityMoisture sensitiveTypical for boronic acids
Crystalline FormOrthorhombic crystals with hydrogen bondingX-ray crystallography studies

Table 2: Structural and Electronic Characteristics

Structural FeatureDescriptionElectronic Effect
Pyrimidine RingSix-membered aromatic heterocycleAromatic stabilization
Nitrogen Positions1,3-positions in pyrimidine ringElectron-withdrawing (inductive)
Boronic Acid Group Position5-position of pyrimidine ringLewis acidic center
Methoxy Groups Positions2,4-positions of pyrimidine ringElectron-donating (resonance)
Boron Hybridizationsp2 hybridizationPlanar geometry enforcement
Molecular Geometry at BoronTrigonal planarOptimal orbital overlap
Bond Angles at BoronApproximately 120°Minimal steric repulsion
Vacant p-orbital on BoronLewis acid site (LUMO)Electrophilic reactivity

Table 3: Predicted Solubility Profile

Solvent TypeExpected SolubilityBasis
WaterModerate (2-3 g/100mL)Hydrogen bonding capability
MethanolGoodPolar protic solvent
EthanolGoodPolar protic solvent
DMSOExcellentAprotic polar solvent
AcetoneModeratePolar aprotic solvent
HexanePoorNon-polar solvent
ChloroformModerateModerate polarity

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethoxyprimidine-5-boronic acid

Dates

Last modified: 08-15-2023

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